molecular formula C34H53BN6O6 B141731 Boc-phe-pro-boroarg-OH CAS No. 130982-44-4

Boc-phe-pro-boroarg-OH

Cat. No. B141731
M. Wt: 652.6 g/mol
InChI Key: DBZJJKRAENLJIA-XOQVERFLSA-N
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Description

“Boc-phe-pro-boroarg-OH” is a peptide containing a-aminoboronic acids with a basic, 3-guanidinopropyl side chain (boroArg). It has been prepared as an inhibitor of thrombin based on earlier observations that it has a high affinity for this sequence . Thrombin is the last protease in the blood coagulation cascade, making it an ideal target for the development of an anticoagulant protease inhibitor .


Synthesis Analysis

The synthesis of peptides related to “Boc-phe-pro-boroarg-OH” involves the incorporation of a C-terminal methyl ester in place of the boronic acid. The synthesis process is designed to explore the impact of different N-terminal blocking groups on the binding affinity to human thrombin.


Molecular Structure Analysis

The molecular structure of “Boc-phe-pro-boroarg-OH” and related peptides has been analyzed through 1H-NMR studies and X-ray crystallography. These studies have revealed that the peptide portion containing D-Phe-Pro has a secondary structure in aqueous solutions, which is consistent with the structure observed when complexed with thrombin in protein crystal structures.


Chemical Reactions Analysis

The interaction of “Boc-phe-pro-boroarg-OH” with human thrombin can be considered a chemical reaction where the peptide acts as an inhibitor . The binding of the peptide to thrombin is influenced by the N-terminal blocking group, which can lead to different binding affinities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-phe-pro-boroarg-OH” are closely related to its structure and the interactions it undergoes with thrombin. The peptide exhibits a secondary structure in solution, which contributes to its binding affinity.

Safety And Hazards

As per the available safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, it should be washed off with soap and plenty of water . In case of eye contact, eyes should be flushed with water as a precaution . If swallowed, the mouth should be rinsed with water .

properties

IUPAC Name

tert-butyl N-[(2R)-1-[(2R)-2-carbamoyl-1-[4-(diaminomethylideneamino)-1-[(1R,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]pyrrolidin-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H53BN6O6/c1-31(2,3)45-30(44)40-23(18-21-12-8-7-9-13-21)27(42)34(28(36)43)15-11-17-41(34)26(14-10-16-39-29(37)38)35-46-25-20-22-19-24(32(22,4)5)33(25,6)47-35/h7-9,12-13,22-26H,10-11,14-20H2,1-6H3,(H2,36,43)(H,40,44)(H4,37,38,39)/t22-,23-,24-,25-,26?,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZJJKRAENLJIA-XOQVERFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCN=C(N)N)N4CCCC4(C(=O)C(CC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@H]3C[C@@H]([C@@]2(O1)C)C3(C)C)C(CCCN=C(N)N)N4CCC[C@@]4(C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H53BN6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40926992
Record name 2-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-phenylpropanoyl)-1-[4-carbamimidamido-1-(3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)butyl]pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-phe-pro-boroarg-OH

CAS RN

130982-44-4
Record name t-Butyloxycarbonyl-phenylalanyl-prolyl-boroarginine-C10H16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130982444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-phenylpropanoyl)-1-[4-carbamimidamido-1-(3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)butyl]pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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